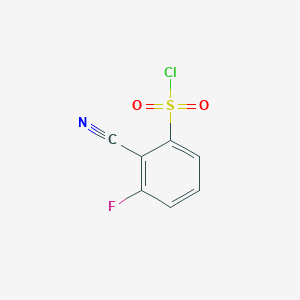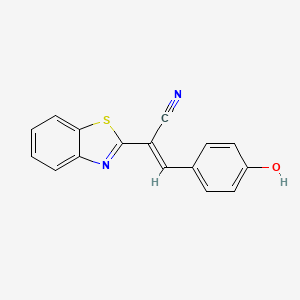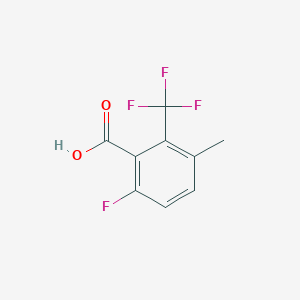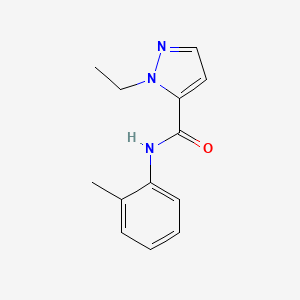
2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. This compound is also known as TFB-TBOB and has a molecular formula of C19H15F3N2O4S.
Wissenschaftliche Forschungsanwendungen
Oxidative Sulfamidation and Trifluoroacetamidation
Sulfonamides, including those with trifluoromethyl groups, are used in oxidative conditions to produce heterocyclization products. These products have applications in creating substituted N-sulfonylpyrrolidines and other heterocyclic compounds. The study by Moskalik et al. (2017) illustrates the reactivity of 1,4-diphenyl-1,3-butadiene with sulfonamides under oxidative conditions, leading to heterocyclization products such as N-sulfonylpyrrolidines and N-(trifluoroacetyl)pyrrolidine, showcasing their potential in synthetic organic chemistry (Moskalik et al., 2017).
Triflamides and Triflimides in Organic Synthesis
Triflamides, characterized by their CF3SO2NHR structure, are prominent in organic chemistry for their roles as reagents, catalysts, or additives in various reactions. Their unique properties, such as high NH-acidity and lipophilicity, enable their use in diverse organic reactions including cycloadditions, Friedel–Crafts reactions, and heterocyclization. Moskalik and Astakhova (2022) review the synthesis and extensive applications of N-trifluoromethanesulfonyl derivatives in fields ranging from organic chemistry to medicine and agriculture (Moskalik & Astakhova, 2022).
Cytotoxic Activity of Sulfonamides
The synthesis and evaluation of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates by Gómez-García et al. (2017) highlight the potential pharmacological applications of trifluoromethyl sulfonamides. These compounds showed cytotoxic activity against several cancer cell lines, suggesting their utility in the development of new anticancer agents (Gómez-García et al., 2017).
Secondary Benzylation Catalyzed by Metal Triflates
The study by Noji et al. (2003) demonstrates the use of metal triflates in catalyzing secondary benzylation of various nucleophiles, showcasing the versatility of triflates (including trifluoromethanesulfonates) in facilitating organic transformations. This has implications for the synthesis of complex organic molecules and materials (Noji et al., 2003).
Antimalarial and Antimycobacterial Activities
Sulfonamides have been investigated for their potential in treating infectious diseases. For instance, Moreth et al. (2014) synthesized hydroxyethylsulfonamides with significant antimycobacterial activities, indicating the potential of these compounds in combating tuberculosis (Moreth et al., 2014). Additionally, Fahim and Ismael (2021) explored antimalarial sulfonamides as potential COVID-19 therapeutics, further underscoring the broad pharmacological applications of sulfonamide derivatives (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c19-18(20,21)13-6-5-7-14(12-13)28(25,26)23-10-3-4-11-27-16-9-2-1-8-15(16)17(22)24/h1-2,5-9,12,23H,10-11H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFQTCZHZGTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)



![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)

![1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one](/img/structure/B2575366.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2575371.png)
![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)